![molecular formula C22H22N4O3 B2419075 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 933254-13-8](/img/structure/B2419075.png)
1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
The compound “1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide” is a complex organic molecule. It contains several functional groups, including an amide, a pyridazine ring, and aromatic rings with methyl substituents .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . The presence of multiple aromatic rings would likely result in a planar structure, and the amide group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide group and the aromatic rings. The amide could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of an amide group and aromatic rings would likely make it relatively stable. It might have moderate solubility in polar solvents due to the presence of the amide group .Scientific Research Applications
Novel Heterocyclic Compound Synthesis
Research has explored the synthesis of novel heterocyclic compounds, such as aryl monoazo organic compounds, which include derivatives closely related to the chemical structure of interest. These compounds have been synthesized using condensation reactions involving various derivatives with seleno derivatives of pyridine, pyridazine, and/or quinoline. The resulting novel synthesized compounds have shown high efficiency based on in vitro screening for antioxidant, antitumor activity against specific cell lines, and antimicrobial activity against various pathogenic bacteria and fungi. This indicates the potential application of such compounds in the development of new therapeutic agents with significant biological activities (Khalifa et al., 2015).
Antidepressant and Anticonvulsant Activities
Another study investigated the synthesis of novel pyrazole derivatives and evaluated their antidepressant and anticonvulsant activities. The research found that certain synthesized compounds exhibited markedly antidepressant activity compared to standard drugs, suggesting their potential use in treating depression. Additionally, some compounds showed significant protective effects against seizures induced by specific agents, indicating their possible application as anticonvulsant drugs (Abdel‐Aziz et al., 2009).
Antimicrobial Activities
Research on the synthesis of new thiazole and pyrazole derivatives based on a specific moiety has demonstrated significant antimicrobial activities. The study highlighted the potential of these newly synthesized compounds as antimicrobial agents, with some exhibiting promising activities against both Gram-positive and Gram-negative bacteria. This suggests their relevance in developing new antimicrobial drugs to combat resistant strains of bacteria (Gouda et al., 2010).
Anticancer Activities
Further investigations into the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives have revealed their potent anticancer activities. The study reported that almost all the tested compounds showed inhibitory activity against a human breast adenocarcinoma cell line, with one compound displaying the most potent activity. This highlights the potential application of such compounds in cancer therapy, offering new avenues for the development of anticancer drugs (Abdellatif et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[2-(3,5-dimethylanilino)-2-oxoethyl]-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-14-4-6-17(7-5-14)24-22(29)19-8-9-21(28)26(25-19)13-20(27)23-18-11-15(2)10-16(3)12-18/h4-12H,13H2,1-3H3,(H,23,27)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOXADVDBDUCLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(3,5-dimethylphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
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